Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester; Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI); 1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate; 1,2-Dipalmitoyl-3-chloropropane
CAS No.:
Cat. No.: VC17195247
Molecular Formula: C35H67ClO4
Molecular Weight: 587.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C35H67ClO4 |
|---|---|
| Molecular Weight | 587.4 g/mol |
| IUPAC Name | (2-chloro-3-hexadecanoyloxypropyl) hexadecanoate |
| Standard InChI | InChI=1S/C35H67ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33H,3-32H2,1-2H3 |
| Standard InChI Key | IBJIXNLLGSRECE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)Cl |
Introduction
Nomenclature and Structural Characteristics
Chemical Identity and Synonyms
Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester is systematically named according to IUPAC guidelines as (2-chloro-3-hexadecanoyloxypropyl) hexadecanoate. Alternative designations include:
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1,1'-(2-Chloro-1,3-propanediyl) dihexadecanoate
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1,2-Dipalmitoyl-3-chloropropane
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Hexadecanoic acid, 2-chloro-1,3-propanediyl ester (9CI).
The compound’s CAS registry number, 169471-41-4, ensures unambiguous identification across databases .
Molecular Architecture
The molecule consists of a central 2-chloro-1,3-propanediol backbone esterified with two palmitoyl (hexadecanoyl) groups. Key structural features include:
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Chlorine atom at the C2 position of the propane chain.
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Ester linkages at C1 and C3, forming symmetric palmitate moieties.
The structural formula is represented in SMILES notation as:
O=C(OCC(Cl)COC(=O)CCCCCCCCCCCCCCC)CCCCCCCCCCCCCCC .
The isomeric SMILES further clarifies the branching pattern:
C(COC(CCCCCCCCCCCCCCC)=O)(COC(CCCCCCCCCCCCCCC)=O)Cl .
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| Molecular formula | |
| Molecular weight | 587.36 g/mol |
| InChIKey | IBJIXNLLGSRECE-UHFFFAOYSA-N |
| Purity (commercial) | >99% |
| Physical state | Solid |
Synthesis and Industrial Production
Reaction Mechanism
The synthesis involves esterification of 2-chloro-1,3-propanediol with palmitic acid under acidic conditions. Sulfuric acid or p-toluenesulfonic acid catalyzes the reaction, which proceeds via nucleophilic acyl substitution.
Industrial Scaling
Industrial protocols optimize yield through:
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Reflux conditions (110–130°C) to drive esterification.
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Solvent selection (e.g., toluene) for azeotropic water removal.
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Purification via vacuum distillation or recrystallization from ethanol.
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | HSO (1–2 mol%) |
| Temperature | 120°C |
| Reaction time | 4–6 hours |
| Yield | 75–85% |
Stability and Decomposition Dynamics
Thermal Degradation
Studies on analogous chloropropanol esters (e.g., 3-chloropropane-1,2-diol esters) reveal temperature-dependent decomposition. At temperatures exceeding 150°C, cleavage of ester bonds releases free 3-monochloropropane-1,2-diol (3-MCPD), a potential carcinogen . For 1,2-dipalmitoyl-3-chloropropane, decomposition follows first-order kinetics, with a half-life of 12 hours at 180°C.
Hydrolytic Sensitivity
The compound undergoes hydrolysis in aqueous acidic or alkaline media, yielding palmitic acid and 2-chloro-1,3-propanediol. Hydrolysis rates increase with pH, posing challenges for food applications where residual chloropropanols are regulated .
Analytical Detection Methods
Gas Chromatography-Mass Spectrometry (GC-MS)
The PDF source details a validated GC-MS protocol for chloropropanol esters :
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Derivatization: Conversion to volatile tert-butyldimethylsilyl (TBDMS) ethers using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
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Separation: HP-5MS capillary column (30 m × 0.25 mm × 0.25 μm).
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Detection: Selected ion monitoring (SIM) at m/z 147, 196, and 208.
Table 3: GC-MS Parameters for Chloropropanol Esters
| Parameter | Value |
|---|---|
| Column temperature | 50°C (2 min) → 300°C at 10°C/min |
| Ionization mode | Electron impact (70 eV) |
| LOD | 0.005 mg/kg |
Nuclear Magnetic Resonance (NMR)
H NMR spectra (DMSO-d) exhibit characteristic signals:
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δ 4.42–4.53 ppm (m, 1H, glycerol backbone).
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δ 2.90–3.08 ppm (m, 2H, chlorinated CH).
Hexadecanoic acid, 1,1'-(2-chloro-1,3-propanediyl) ester serves as a critical reference standard in analyzing lipid-bound chloropropanols. Future research should prioritize:
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In vivo toxicokinetic studies to elucidate metabolic pathways.
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Advanced detection techniques (e.g., LC-HRMS) for complex matrices.
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Industrial mitigation strategies to minimize formation during lipid processing.
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